N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide
Description
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyridinylmethyl group, and an isoquinolinecarboxamide moiety
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-26(18-10-8-17(24)9-11-18)22(28)21-15-27(14-16-5-4-12-25-13-16)23(29)20-7-3-2-6-19(20)21/h2-13,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKKCLCYTDIXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
- N-(2-(4-chlorophenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)benzamide
Uniqueness
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Biological Activity
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its isoquinoline structure, which is known for various pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H17ClN2O2
- Molecular Weight : 348.81 g/mol
The compound features a chlorophenyl group, a pyridine moiety, and an isoquinoline backbone, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the isoquinoline core often enhances interaction with biological targets, leading to effective inhibition of microbial growth.
Table 1: Antimicrobial Activity of Isoquinoline Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |
|---|---|---|---|
| N-(4-chlorophenyl)-N-methyl... | TBD | TBD | Antibacterial |
| Isoquinoline Derivative A | 0.23 | 0.47 | Antibacterial |
| Isoquinoline Derivative B | 0.11 | 0.23 | Antifungal |
Note: TBD = To Be Determined based on specific studies.
Anticancer Properties
Isoquinolines have been explored for their anticancer activities. Studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Case Study: Anticancer Activity
In a study evaluating various isoquinoline derivatives, one compound demonstrated significant cytotoxicity against human cancer cell lines, with an IC50 value indicating effective cell death at low concentrations. This suggests that this compound may also possess similar properties.
The biological activity of this compound can be attributed to its ability to interact with multiple cellular targets:
- Inhibition of Enzymatic Activity : Many isoquinoline derivatives inhibit enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in signaling pathways, affecting cellular responses.
- DNA Interaction : Some studies suggest that isoquinolines can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.
Research Findings
Recent studies have focused on synthesizing and characterizing new derivatives of isoquinolines to enhance their biological activity:
- Synthesis Techniques : Various synthetic routes have been developed to produce derivatives with improved potency and selectivity.
- Biological Testing : In vitro assays have been employed to evaluate the effectiveness of these compounds against a range of pathogens and cancer cell lines.
- Structure-Activity Relationship (SAR) : Understanding how structural modifications influence biological activity is crucial for optimizing these compounds for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
